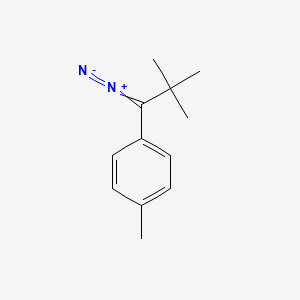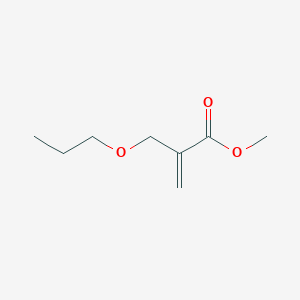
Methyl 2-(propoxymethyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(propoxymethyl)prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various chemical reactions and applications. This compound is characterized by its unique structure, which includes a propoxymethyl group attached to the acrylate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(propoxymethyl)prop-2-enoate typically involves the esterification of acrylic acid with propoxymethyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or ion exchange resins. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through bulk polymerization. This method involves the use of acetic acid and benzoyl peroxide as initiators. The polymerization process is conducted in a solvent at a specific temperature, with polyvinyl alcohol acting as a dispersant .
化学反応の分析
Types of Reactions
Methyl 2-(propoxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The propoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted acrylates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 2-(propoxymethyl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: This compound is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating advanced medical devices and implants.
作用機序
The mechanism of action of methyl 2-(propoxymethyl)prop-2-enoate involves the hydrolysis of the ester group, leading to the formation of acrylic acid. This hydrolysis is a detoxification mechanism that helps in the breakdown and elimination of the compound from biological systems. The molecular targets and pathways involved in this process include various enzymes that catalyze the hydrolysis reaction .
類似化合物との比較
Similar Compounds
- Methyl 2-(methoxymethyl)prop-2-enoate
- Methyl 2-methylpropenoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Uniqueness
Methyl 2-(propoxymethyl)prop-2-enoate is unique due to its propoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Compared to similar compounds, it offers improved performance in applications requiring high chemical resistance and adhesive strength .
特性
CAS番号 |
138298-94-9 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
methyl 2-(propoxymethyl)prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-5-11-6-7(2)8(9)10-3/h2,4-6H2,1,3H3 |
InChIキー |
OVZWLGCWEYISAY-UHFFFAOYSA-N |
正規SMILES |
CCCOCC(=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


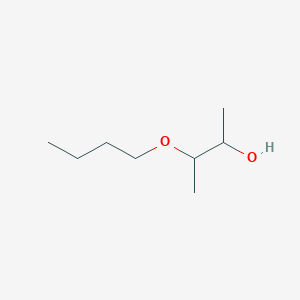
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
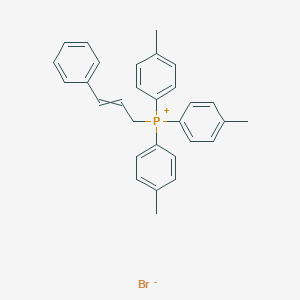
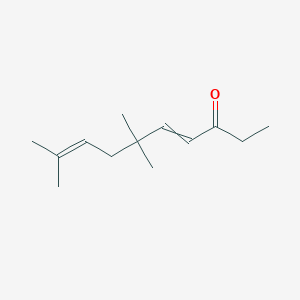
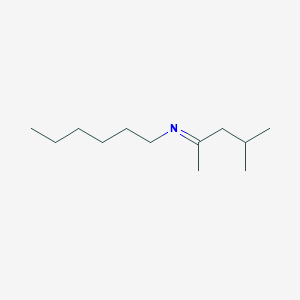

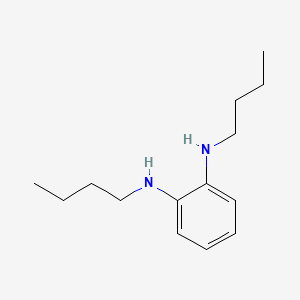
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
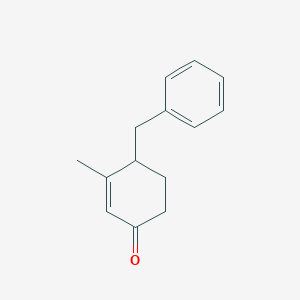
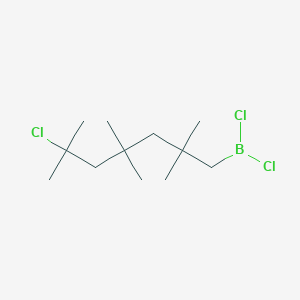
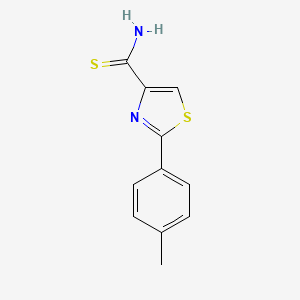
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
